N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide -

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide

Catalog Number: EVT-5251371
CAS Number:
Molecular Formula: C18H15BrN4OS
Molecular Weight: 415.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide (8)

  • Compound Description: This compound is a novel derivative of naphtho-furan. It was synthesized and characterized using various spectroscopic techniques like Mass, NMR, and FTIR. []
  • Relevance: While this compound shares the acetamide group with N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide hydrobromide, it differs significantly in its core structure. Instead of the imidazo[2,1-b][1,3,4]thiadiazole moiety, it features a naphtha[2,1-b]furan system connected to a 1,3,4-oxadiazole ring. This compound highlights the exploration of different heterocyclic systems in the search for new bioactive molecules. []

2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k)

  • Compound Description: This represents a series of novel heterocyclic compounds containing the imidazo[2,1-b][1,3,4]thiadiazole core. The "aryl" substituent at the 6-position of the imidazothiadiazole ring varied across the series. These compounds were synthesized and characterized by spectral techniques. Their biological activities were assessed, including antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic properties. []
  • Relevance: This series bears a strong structural resemblance to N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide hydrobromide. Both share the 2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl moiety, highlighting this specific structure as a potential pharmacophore. The primary difference lies in the substitution pattern on the phenyl ring attached to the acetamide group. While the target compound has the phenyl ring directly linked to the acetamide nitrogen, this series incorporates a thio-linker between the phenyl ring and the acetamide nitrogen. Additionally, the series explores the impact of a 4-fluoro substituent on the acetamide phenyl ring and variations in the aryl group at the 6-position of the imidazothiadiazole core. []

2-benzyl-6-(substituted phenyl)-imidazo[2,1-b][1,3,4] thiadiazoles (S1-S8)

  • Compound Description: This series comprises eight novel 2-benzyl-6-(substituted phenyl)-imidazo[2,1-b][1,3,4] thiadiazole derivatives designed and synthesized as potential anti-cancer agents. These compounds were evaluated for their anticancer activity against different cancer cell lines, including CNS cancer, leukemia, renal cancer, and non-small cell lung cancer. []

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide (4 and 5)

  • Compound Description: This series encompasses a range of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide derivatives synthesized through the heterocyclization of N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with various phenacyl chloride reagents. The series explores variations in the aryl substituents on both the acetamide nitrogen and the 6-position of the imidazothiadiazole ring. The cytotoxic activities of these compounds were evaluated against four different cancer cell lines. []
  • Relevance: These compounds show significant structural similarities to N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide hydrobromide, sharing the core 2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl unit and the presence of an acetamide side chain. The key difference lies in the presence of a sulfur linker between the imidazothiadiazole ring and the acetamide carbonyl group in this series, which is absent in the target compound. This structural variation might lead to differences in their binding affinity, pharmacokinetic properties, and overall biological activity. []

2-(2-[2,6-dichlorophenylamino]phenyl)acetohydrazide derivatives (4a–4m)

  • Compound Description: This series comprises thirteen derivatives of 2-(2-[2,6-dichlorophenylamino]phenyl)acetohydrazide derived from diclofenac. These compounds were synthesized and characterized, and their in vivo acute anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema method. []
  • Relevance: While these compounds share the phenylacetamide moiety with N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide hydrobromide, they lack the imidazo[2,1-b][1,3,4]thiadiazole ring system. Instead, they feature a dichlorophenylamino group attached to the phenyl ring. This comparison highlights the exploration of different structural motifs around the phenylacetamide core for potential anti-inflammatory activity. []

2,6-dichloro-N-(2-[6-phenylimidazo[2,1-b][1,3,4]thiadiazol-yl]methyl]phenyl)benzenamine derivatives (6a–6d)

  • Compound Description: This series includes four derivatives of 2,6-dichloro-N-(2-[6-phenylimidazo[2,1-b][1,3,4]thiadiazol-yl]methyl]phenyl)benzenamine derived from diclofenac. These compounds were synthesized and evaluated for their in vivo acute anti-inflammatory activity using the carrageenan-induced rat paw edema method. []

Properties

Product Name

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide

IUPAC Name

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide

Molecular Formula

C18H15BrN4OS

Molecular Weight

415.3 g/mol

InChI

InChI=1S/C18H14N4OS.BrH/c1-12(23)19-15-9-7-13(8-10-15)16-11-22-18(20-16)24-17(21-22)14-5-3-2-4-6-14;/h2-11H,1H3,(H,19,23);1H

InChI Key

HIWLSDOHAPSUNA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4.Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.